molecular formula C14H10FIN2O2S B13026407 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13026407
M. Wt: 416.21 g/mol
InChI Key: ZWHJLEXFSZFNCB-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-b]pyridine derivative featuring a fluorine atom at position 5, an iodine atom at position 3, and a 4-methylbenzenesulfonyl (tosyl) group at position 1. The tosyl group enhances stability and modulates solubility, while the iodine and fluorine substituents contribute to electronic and steric properties critical for reactivity and biological interactions. Pyrrolo[2,3-b]pyridines are structurally analogous to indoles, with a fused pyrrole-pyridine core, making them valuable scaffolds in medicinal chemistry for kinase inhibition and anticancer applications .

Properties

IUPAC Name

5-fluoro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHJLEXFSZFNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. The introduction of the fluorine and iodine atoms can be achieved through halogenation reactions, while the sulfonyl group is introduced via sulfonylation reactions. Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and iodinating agents such as iodine monochloride (ICl). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Chemical Reactions Analysis

5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. The compound's structural features allow for interactions with various biological targets involved in cancer progression. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play critical roles in disease pathways. For instance, it has shown promise as an inhibitor of kinases involved in signaling pathways that regulate cell growth and survival. This property is particularly relevant in the context of targeted cancer therapies where selective inhibition can lead to reduced side effects compared to traditional chemotherapy .

Biochemical Research Applications

1. Metabolic Pathway Studies
this compound is being investigated for its role in metabolic pathways, particularly those involving tryptophan and kynurenine metabolism. Abnormalities in these pathways are associated with various diseases, including neurodegenerative disorders and psychiatric conditions. The compound's ability to modulate these pathways could lead to novel therapeutic strategies .

2. Neuroprotective Effects
Recent studies have suggested that the compound may possess neuroprotective properties by influencing oxidative stress pathways. Its interaction with reactive oxygen species (ROS) indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines; IC50 values indicated effective dosage ranges.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of specific kinases; showed selectivity over other kinases, minimizing off-target effects.
Study 3NeuroprotectionExhibited antioxidant properties; reduced lipid peroxidation and protected neuronal cells from oxidative damage in vitro.

Mechanism of Action

The mechanism of action of 5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms, along with the sulfonyl group, contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Notable Properties/Applications Reference ID
Target Compound 5-F, 3-I, 1-(4-methylbenzenesulfonyl) Tosyl, Iodo, Fluoro ~443 g/mol* Potential kinase inhibitor, synthetic versatility N/A
4-Chloro-5-Fluoro-3-Iodo-1-(Phenylsulfonyl) 4-Cl, 5-F, 3-I, 1-(phenylsulfonyl) Phenylsulfonyl, Iodo, Fluoro 436.63 g/mol Halogen-rich scaffold for cross-coupling
5-Bromo-3-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-(phenylethynyl) Ethynyl, Bromo 327.17 g/mol Suzuki coupling precursor
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-CF3 Trifluoromethyl 186.12 g/mol FGFR inhibitor lead compound
3-Nitro-5-(p-Tolyl)-1H-pyrrolo[2,3-b]pyridine 3-NO2, 5-(p-tolyl) Nitro, Methylphenyl 293.30 g/mol Intermediate for amino derivatives
3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine 3-(4-Fluorophenyl) Fluoroaryl 226.23 g/mol Antiproliferative activity

*Estimated based on analogous structures.

Biological Activity

5-Fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological properties. The presence of fluorine and iodine atoms, along with a sulfonyl group, contributes to its unique pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation. For example, similar pyrrolo compounds have been reported to inhibit pteridine reductase 1 (PTR1), an enzyme implicated in the survival of Trypanosoma brucei, suggesting potential antiparasitic properties .
  • Cell Proliferation Inhibition : Preliminary studies indicate that derivatives of this compound exhibit significant inhibition of cell proliferation in various cancer cell lines, with IC50 values in the nanomolar range .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrrolo derivatives similar to this compound:

  • Cell Line Studies : In vitro studies demonstrated potent inhibition of L1210 mouse leukemia cells. The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrole ring significantly influenced biological activity. Compounds with larger hydrophobic substituents showed improved potency against cancer cell lines .

Antiparasitic Activity

Research on related compounds has shown effectiveness against Trypanosoma species:

  • Inhibition Studies : Compounds with structural similarities were evaluated for their ability to inhibit PTR1, demonstrating promising results in both enzyme assays and cellular models .

Case Studies

StudyCompoundTargetResult
5-Fluoro derivativesL1210 cellsIC50 in nanomolar range
Pyrrolo[2,3-b]pyridine analogsPTR1 from T. bruceiSignificant inhibition observed
Haloethyl phosphoramidate analoguesVarious cancer cell linesPotent growth inhibition

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